REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Li+].[CH3:12]C([N-]C(C)C)C.C1COCC1.CCCCCCC.CI.Cl>C1COCC1>[Br:1][C:2]1[C:10]2[O:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C=COC21
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
THF heptane
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −70° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −70° C. for 3 h and at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with sat'd aq NaHCO3 (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left an oil (470 mg) which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a 40-g silica cartridge
|
Type
|
WASH
|
Details
|
eluted with hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C=C(OC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |